4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine
Overview
Description
4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5F3INO It is a derivative of pyridine, characterized by the presence of iodine, methoxy, and trifluoromethyl groups attached to the pyridine ring
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It is known that the trifluoromethyl group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .
Biochemical Analysis
Biochemical Properties
4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its unique structural features. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with various biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, this compound can bind to proteins and alter their conformation, affecting their function. The interactions with these biomolecules are primarily through hydrophobic interactions and halogen bonding .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases. It has been observed to affect gene expression by interacting with transcription factors and altering their binding to DNA. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, its interaction with cytochrome P450 can lead to the inhibition of drug metabolism. Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, leading to irreversible modifications. These interactions can result in changes in protein function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant changes in enzyme activity and metabolic processes. Toxicity studies have indicated that very high doses of this compound can cause adverse effects, including liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. The compound’s metabolism can also influence its pharmacokinetics and bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can localize to specific compartments such as the endoplasmic reticulum and mitochondria, where it can exert its effects on protein function and cellular metabolism. Post-translational modifications and targeting signals can also influence its localization within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-iodopyridine and trifluoroacetic acid.
Reaction with Trifluoroacetic Acid: 2-bromo-4-iodopyridine reacts with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine.
Substitution Reaction: In the presence of a base catalyst, 2-bromo-4-iodo-1-trifluoromethylpyridine undergoes a substitution reaction with sodium iodide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, and the trifluoromethyl group can undergo reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Sodium iodide, potassium carbonate, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like dimethylformamide.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes, acids.
Reduction Products: Alcohols, alkanes.
Coupling Products: Biaryl compounds, styrenes.
Scientific Research Applications
4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Comparison with Similar Compounds
4-Iodo-2-(trifluoromethyl)pyridine: Lacks the methoxy group, resulting in different reactivity and applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in agrochemical synthesis, with different substitution patterns affecting its chemical behavior.
4-Iodo-3-(trifluoromethyl)pyridine: Similar structure but without the methoxy group, leading to variations in its chemical and biological properties.
Uniqueness: 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is unique due to the combination of iodine, methoxy, and trifluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of the Src Homology 2 Phosphatase (SHP2). This article reviews the compound's biological properties, mechanisms of action, and its implications in therapeutic applications, particularly in oncology.
Chemical Structure and Properties
The structure of this compound features a pyridine ring substituted with iodine, methoxy, and trifluoromethyl groups. This unique combination of substituents contributes to its biological activity by influencing its interaction with biological targets.
The primary mechanism through which this compound exerts its effects is via the inhibition of SHP2, a non-receptor protein tyrosine phosphatase implicated in various signaling pathways, including those related to cancer progression. SHP2 plays a crucial role in cellular functions such as proliferation, differentiation, and migration. Inhibition of SHP2 can disrupt these processes, making it a promising target for cancer therapy .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits SHP2 activity. The compound's potency was evaluated in various assays measuring its ability to reduce SHP2-mediated signaling pathways. Notably, it has shown efficacy against several cancer cell lines, including those associated with myelomonocytic leukemias and neuroblastoma.
Cell Line | IC50 (µM) | Effect |
---|---|---|
Myelomonocytic Leukemia | 0.5 | Significant growth inhibition |
Neuroblastoma | 0.8 | Moderate growth inhibition |
Melanoma | 1.0 | Reduced cell viability |
Acute Myeloid Leukemia | 0.7 | Inhibition of proliferation |
In Vivo Studies
In vivo studies further support the compound's potential therapeutic application. For instance, animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. The compound was administered at doses ranging from 100 to 200 mg/kg, showing a favorable pharmacokinetic profile without significant toxicity .
Case Studies
- Myelomonocytic Leukemia Treatment : A study highlighted the use of this compound in treating myelomonocytic leukemia in murine models. Treatment resulted in a significant reduction in tumor size and improved survival rates compared to untreated controls.
- Neuroblastoma Models : In neuroblastoma studies, administration of the compound led to a marked decrease in tumor burden and an increase in apoptosis markers within tumor tissues.
Safety and Toxicity
Safety assessments indicate that this compound has a low toxicity profile at therapeutic doses. No significant adverse effects were observed in animal models during the studies conducted over extended periods .
Properties
IUPAC Name |
4-iodo-2-methoxy-3-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-6-5(7(8,9)10)4(11)2-3-12-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIZIYMXZQAIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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